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Compound of Interest

Compound Name: 4-Iodopyridine-3-carbonitrile

Cat. No.: B1352713 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

structural characteristics of halogenated pyridine derivatives, offering insights into the

crystallographic properties of 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Please note: An exhaustive search for the X-ray crystal structure of 4-iodopyridine-3-
carbonitrile and its direct derivatives did not yield any publicly available crystallographic data.

Therefore, this guide provides a comparative analysis of two closely related structures for

which crystallographic data is available: 4-iodopyridine and 4-chloropyridine-2-carbonitrile. This

comparison sheds light on the influence of a halogen substituent at the 4-position and a cyano

group on the pyridine ring, which is of significant interest in medicinal chemistry and materials

science.

Data Presentation: Crystallographic Parameters
The following tables summarize the key crystallographic data for 4-iodopyridine and 4-

chloropyridine-2-carbonitrile, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 4-Iodopyridine and 4-Chloropyridine-2-

carbonitrile
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Parameter 4-Iodopyridine
4-Chloropyridine-2-
carbonitrile[1]

CCDC Number 135495[2] 1407613[1]

Empirical Formula C₅H₄IN C₆H₃ClN₂

Formula Weight 205.00 138.55

Crystal System Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁/n

a (Å) 7.034(2) 3.8682(3)

b (Å) 13.789(4) 14.5073(12)

c (Å) 6.208(2) 10.5891(9)

α (°) 90 90

β (°) 90 95.839(2)

γ (°) 90 90

Volume (Å³) 601.7(3) 590.93(8)

Z 4 4

Calculated Density (Mg/m³) 2.264 1.556

Absorption Coefficient (mm⁻¹) 5.679 0.53

F(000) 384 280

R_int - 0.063

Final R indices [I>2σ(I)] - R1 = 0.050, wR2 = 0.135

Table 2: Selected Bond Lengths (Å) for 4-Chloropyridine-2-carbonitrile[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodopyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Length (Å)

Cl1-C4 1.737(2)

N1-C2 1.328(3)

N1-C6 1.332(3)

C2-C3 1.383(3)

C3-C4 1.373(3)

C4-C5 1.378(3)

C5-C6 1.380(3)

C2-C7 1.440(3)

N2-C7 1.143(3)

Experimental Protocols
The methodologies employed in the X-ray crystallographic analysis of the compared

compounds are detailed below.

Synthesis and Crystallization
4-Iodopyridine: The synthesis and crystallization details for the specific crystal structure

(CCDC 135495) are not readily available in the provided search results. Generally, 4-

iodopyridine can be synthesized through various methods, including the diazotization of 4-

aminopyridine followed by a Sandmeyer-type reaction with an iodide salt. Crystals suitable

for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent.

4-Chloropyridine-2-carbonitrile: This compound can be synthesized by the cyanation of 4-

chloropyridine N-oxide using trimethylsilyl cyanide (TMSCN).[1] An alternative one-step

process involves the reaction of 4-nitropyridine N-oxide with ethyl chloroformate and

TMSCN.[1] Single crystals for X-ray diffraction were obtained by slow evaporation of a

solution of the compound.

X-ray Data Collection and Structure Refinement
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General Procedure: A suitable single crystal is mounted on a diffractometer.[3] The crystal is

maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection. X-

rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[3] As

the crystal is rotated, a diffraction pattern is collected by a detector.[3]

Data Processing: The collected diffraction data is processed to yield a set of reflection

intensities.[3] This data is then used to solve the crystal structure, typically using direct

methods, and the structural model is refined against the experimental data.[3] For 4-

chloropyridine-2-carbonitrile, data was collected on a Bruker APEXII CCD diffractometer, and

the structure was solved with SHELXS97 and refined with SHELXL97.[1]

Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and a

comparison of the molecular structures of the discussed compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/X-ray_crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://en.wikipedia.org/wiki/X-ray_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow for X-ray Crystallography
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A generalized workflow for determining a crystal structure using X-ray diffraction.
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Key structural differences between 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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